(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H25NO5S and its molecular weight is 439.53. The purity is usually 95%.
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Biological Activity
(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuro core linked to a tetrahydrothiophene moiety and an isopropylbenzylidene substituent. The presence of the dioxo group in the tetrahydrothiophene enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
The biological activity of this compound may involve several mechanisms:
- FPRL1 Agonism : Activation of FPRL1 can lead to the recruitment of immune cells to sites of inflammation and modulate cytokine release.
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Induction of Apoptosis in Cancer Cells : The structural components may interact with specific receptors or pathways that trigger programmed cell death in malignant cells.
Case Studies and Research Findings
A review of literature reveals several notable findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Notable Research
In a study examining the compound's effects on inflammatory diseases, it was found that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests a promising role in treating conditions characterized by chronic inflammation .
Another investigation into its antimicrobial properties showed that the compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .
Properties
IUPAC Name |
(2Z)-8-(1,1-dioxothiolan-3-yl)-2-[(4-propan-2-ylphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-15(2)17-5-3-16(4-6-17)11-22-23(26)19-7-8-21-20(24(19)30-22)12-25(14-29-21)18-9-10-31(27,28)13-18/h3-8,11,15,18H,9-10,12-14H2,1-2H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEQYKZQGSSQOI-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.